1,3-Propanediamine,n,n-bis(2-aminoethyl),tetrahydrochloride
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Overview
Description
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride is a chemical compound with the molecular formula C₇H₂₀N₄·4HCl. It is also known by other names such as N,N’-Bis(2-aminoethyl)-1,3-propanediamine and 1,4,8,11-Tetraazaundecane . This compound is characterized by its high affinity for copper (II) ions and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride can be synthesized through the reaction of 1,3-dibromopropane with ethylenediamine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include additional steps such as distillation, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent for copper (II) ions in various chemical reactions.
Medicine: Studied for its potential therapeutic effects in treating diseases related to copper metabolism.
Industry: Used in the synthesis of new open framework iron (III) phosphites and other complex compounds.
Mechanism of Action
The primary mechanism of action of 1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride involves its high affinity for copper (II) ions. By chelating copper, the compound inhibits mitochondrial cytochrome c oxidase, leading to cellular copper deficiency. This inhibition can induce oxidative stress by increasing the production of reactive oxygen species (ROS) in mitochondria .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-aminoethylamino)propane
- 1,4,8,11-Tetraazaundecane
- 1,9-Diamino-3,7-diazanonane
- 3,7-Diaza-1,9-diaminononane
- Ethylene (trimethylene)ethylenetetramine
Uniqueness
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride is unique due to its high affinity for copper (II) ions and its ability to inhibit mitochondrial cytochrome c oxidase. This property makes it particularly useful in studies related to copper metabolism and oxidative stress .
Properties
Molecular Formula |
C7H24Cl4N4 |
---|---|
Molecular Weight |
306.1 g/mol |
IUPAC Name |
N',N'-bis(2-aminoethyl)propane-1,3-diamine;tetrahydrochloride |
InChI |
InChI=1S/C7H20N4.4ClH/c8-2-1-5-11(6-3-9)7-4-10;;;;/h1-10H2;4*1H |
InChI Key |
GTGKOULXRRWSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CN(CCN)CCN.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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